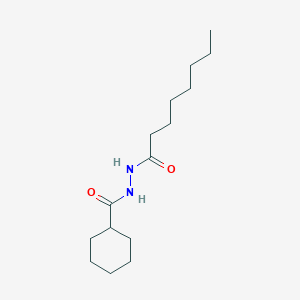
Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate is a complex organic compound with a molecular formula of C24H18N2O5 This compound is characterized by the presence of an isoquinoline moiety, a methoxyphenyl group, and a nitrobenzoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the synthesized isoquinoline derivative with 3-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products:
Oxidation: Quinones derived from the methoxyphenyl group.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
1-イソキノリン-1-イル(4-メトキシフェニル)メチル 3-ニトロベンゾアートの作用機序は、その特定の用途によって異なります。生物系では、水素結合、疎水性相互作用、π-πスタッキングを介して、酵素や受容体などの様々な分子標的に作用する可能性があります。ニトロ基は、細胞成分と相互作用する可能性のある反応性中間体を生成するように、生物還元を受けることができます。これは、潜在的な治療効果につながる可能性があります。
類似化合物:
イソキノリン: メトキシフェニル基とニトロベンゾアート基が欠けていますが、同様のコア構造を持つより単純な類似体。
4-メトキシフェニルメチルベンゾアート: イソキノリン部分が欠けていますが、メトキシフェニル基とベンゾアートエステル官能基を共有しています。
3-ニトロ安息香酸エステル: 異なる芳香族置換基を持つ、同様のエステル官能基を持つ化合物。
独自性: 1-イソキノリン-1-イル(4-メトキシフェニル)メチル 3-ニトロベンゾアートは、イソキノリンコア、メトキシフェニル基、およびニトロベンゾアートエステルを組み合わせているため、ユニークです。このユニークな構造は、様々な研究や工業的な用途にとって貴重な、独特の化学的および生物学的特性を与えています。
類似化合物との比較
Isoquinoline: A simpler analog with a similar core structure but lacking the methoxyphenyl and nitrobenzoate groups.
4-Methoxyphenylmethyl Benzoate: Lacks the isoquinoline moiety but shares the methoxyphenyl and benzoate ester functionalities.
3-Nitrobenzoic Acid Esters: Compounds with similar ester functionalities but different aromatic substituents.
Uniqueness: Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate is unique due to its combination of an isoquinoline core, a methoxyphenyl group, and a nitrobenzoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C24H18N2O5 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
[isoquinolin-1-yl-(4-methoxyphenyl)methyl] 3-nitrobenzoate |
InChI |
InChI=1S/C24H18N2O5/c1-30-20-11-9-17(10-12-20)23(22-21-8-3-2-5-16(21)13-14-25-22)31-24(27)18-6-4-7-19(15-18)26(28)29/h2-15,23H,1H3 |
InChIキー |
LVWRWWYJZNDQQN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-methylphenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11565716.png)
![Malonic bis[N'-(9-anthrylmethylene)hydrazide]](/img/structure/B11565720.png)

![2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11565729.png)
![1-(2,3-Dimethylindolyl)-2-[4-benzylpiperazinyl]ethan-1-one](/img/structure/B11565734.png)
![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11565740.png)
![N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565749.png)
![N-[4-(dimethylamino)phenyl]-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11565762.png)
![4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide](/img/structure/B11565766.png)
![4-[(3-methoxybenzyl)oxy]-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11565775.png)
![3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11565776.png)
![N-(2-Bromophenyl)-3-{N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B11565780.png)
![N-(4-Bromo-3-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11565783.png)
